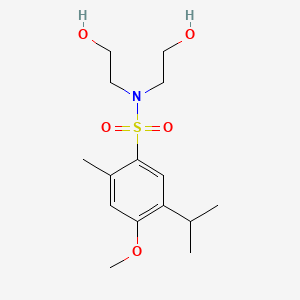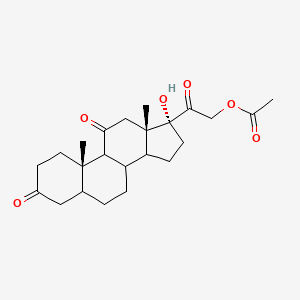
N,N-bis(2-hydroxyethyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-hydroxyethyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom, along with an isopropyl group, a methoxy group, and a methyl group on the benzene ring. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-hydroxyethyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride and diethanolamine.
Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The sulfonyl chloride reacts with diethanolamine, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxyethyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-bis(2-hydroxyethyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxyethyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)taurine: Known for its use in buffer solutions and biological studies.
N,N-bis(2-hydroxyethyl)glycine: Used as a buffer in biochemical research.
N,N-bis(2-hydroxyethyl)ethylenediamine: Utilized in organic synthesis and coordination chemistry.
Uniqueness
N,N-bis(2-hydroxyethyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of isopropyl, methoxy, and methyl groups on the benzene ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H25NO5S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO5S/c1-11(2)13-10-15(12(3)9-14(13)21-4)22(19,20)16(5-7-17)6-8-18/h9-11,17-18H,5-8H2,1-4H3 |
InChI Key |
GNIYCRVAXSOFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(CCO)CCO)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368834.png)
![4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13368838.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13368845.png)
![1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13368864.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368865.png)
![1-{[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B13368869.png)
![4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368873.png)
![2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B13368875.png)
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13368883.png)
![2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368891.png)
![6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13368893.png)


